Formaldoxime hydrochloride
Overview
Description
Formaldoxime is the organic compound with the formula H2C=N−OH. It is the oxime of formaldehyde, appearing as a colorless liquid. The pure compound tends to polymerize into a cyclic trimer. Aqueous solutions are stable, as is the formaldoxime hydrochloride ([H2C=N (−H) (−OH)]+Cl−).
Synthesis Analysis
Formaldoxime is generated by combining hydroxylamine and formaldehyde.Molecular Structure Analysis
The molecular formula is H2C=N−OH.Chemical Reactions Analysis
Formaldoxime decomposes in a first-order reaction to give hydrogen cyanide and water. The products react together at a slower rate to give primarily carbon monoxide and ammonia.Physical And Chemical Properties Analysis
- Melting point: 2.5 °C
- Boiling point: 84 °C
- Appearance: Colorless liquid
Scientific Research Applications
Vasorelaxant Activity
Formaldoxime hydrochloride has been studied for its vasorelaxant properties. Research by Jaroš et al. (2007) found that formaldoxime functions as a vasorelaxant NO donor, inducing dose-dependent blood pressure reduction in rats. This highlights its potential use in cardiovascular research and therapy (Jaroš et al., 2007).
Analytical Applications in Water Testing
Formaldoxime hydrochloride is used in photometric methods for determining manganese in water, even when iron is present. Goto, Komatsu, and Furukawa (1962) developed a method using formaldoxime for the rapid determination of manganese in waters containing iron. Similarly, Hydes (1987) reported a re-evaluation of formaldoxime's use in determining manganese in natural waters, emphasizing its analytical utility (Goto et al., 1962); (Hydes, 1987).
Spectrophotometric Determination
Ferriol and Gazet (1985) utilized formaldoxime in the spectrophotometric determination of hydroxylamine, demonstrating its applicability in chemical analysis (Ferriol & Gazet, 1985).
Infrared Spectroscopy and Molecular Studies
Golec et al. (2015) conducted an infrared spectroscopic study of formaldoxime hydrogen bonded complexes, providing insights into molecular interactions and structures (Golec et al., 2015).
Chemical Synthesis and Reaction Kinetics
Research by Ochiai, Obayashi, and Morita (1967) demonstrated the use of formaldoxime in a new 1,3-dipolar cycloaddition reaction, contributing to the field of organic synthesis (Ochiai et al., 1967). Additionally, Luo Fang-xiang (2010) studied the reaction kinetics between HNO2 and formaldoxime, further illustrating its role in understanding chemical reaction mechanisms (Luo Fang-xiang, 2010).
Safety And Hazards
Formaldoxime is toxic. Avoid skin and eye contact. Use personal protective equipment.
Future Directions
Research on formaldoxime continues, particularly in its applications in organic synthesis and chemical reactions.
properties
IUPAC Name |
N-methylidenehydroxylamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO.ClH/c1-2-3;/h3H,1H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGCJNWNSDXSQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=NO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883976 | |
Record name | Formaldehyde, oxime, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Formaldoxime hydrochloride | |
CAS RN |
3473-11-8 | |
Record name | Formaldehyde, oxime, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3473-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formaldehyde, oxime, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formaldehyde, oxime, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-hydroxymethaniminium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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